2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbonyloxyethoxy]propan-2-yloxy]ethyl [(Z)-11-hydroxyheptadec-8-enyl] carbonate

Catalog No.
S942939
CAS No.
61791-12-6
M.F
C63H116O15
M. Wt
1113.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbo...

CAS Number

61791-12-6

Product Name

2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbonyloxyethoxy]propan-2-yloxy]ethyl [(Z)-11-hydroxyheptadec-8-enyl] carbonate

IUPAC Name

2-[1,3-bis[2-(11-hydroxyheptadec-8-enoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadec-8-enyl carbonate

Molecular Formula

C63H116O15

Molecular Weight

1113.6 g/mol

InChI

InChI=1S/C63H116O15/c1-4-7-10-31-40-57(64)43-34-25-19-13-16-22-28-37-46-73-61(67)76-51-49-70-55-60(72-53-54-78-63(69)75-48-39-30-24-18-15-21-27-36-45-59(66)42-33-12-9-6-3)56-71-50-52-77-62(68)74-47-38-29-23-17-14-20-26-35-44-58(65)41-32-11-8-5-2/h25-27,34-36,57-60,64-66H,4-24,28-33,37-56H2,1-3H3

InChI Key

LXZHFNATOMRESM-UHFFFAOYSA-N

SMILES

CCCCCCC(CC=CCCCCCCCOC(=O)OCCOCC(COCCOC(=O)OCCCCCCCC=CCC(CCCCCC)O)OCCOC(=O)OCCCCCCCC=CCC(CCCCCC)O)O

Synonyms

1161X; AQ 250; Acconon CA 15; Actinol CS 40; Agnique CSO 30; Alkamuls OR 36; Arlatone 285; Atlas G 1281; Berol 199; Bio-Soft HR 40; Blaunon BR 410; C 125; CO 10; Castor oil polyoxyethylene ether; Cemulsol BR; Chemax CO; Cremophor ELP; EL 30 (emulsifi

Canonical SMILES

CCCCCCC(CC=CCCCCCCCOC(=O)OCCOCC(COCCOC(=O)OCCCCCCCC=CCC(CCCCCC)O)OCCOC(=O)OCCCCCCCC=CCC(CCCCCC)O)O

Solubilization of Poorly Soluble Drugs:

One of the major challenges in pharmaceutical development is formulating drugs with low water solubility. Polyoxyl 35 castor oil acts as a solubilizing agent, effectively increasing the aqueous solubility of hydrophobic drugs. This allows for the creation of stable drug formulations for oral administration, injections, and topical applications. Studies have shown success in formulating a wide range of poorly soluble drugs, including BCS Class IV drugs (poorly soluble and poorly permeable) such as anesthetics, photosensitizers, and even some experimental anticancer drugs [2].

*Source: Polyoxyethylene Castor Oil Derivatives | Uses, Suppliers, and Specifications:

Improved Bioavailability:

By enhancing a drug's solubility, Polyoxyl 35 castor oil can significantly improve its bioavailability. Bioavailability refers to the proportion of a drug that enters the bloodstream and reaches its site of action. Increased solubility translates to better absorption in the gut, leading to a greater therapeutic effect. Research has investigated the use of Polyoxyl 35 castor oil to improve the absorption of digoxin, a heart medication [1].

*Source: Effect of polyoxyl 35 castor oil and Polysorbate 80 on the intestinal absorption of digoxin in vitro - PubMed

Emulsification of Lipophilic Materials:

Polyoxyl 35 castor oil possesses emulsifying properties, enabling the creation of stable emulsions for various applications. In the realm of scientific research, it can be used to emulsify fat-soluble vitamins (A, D, E, and K) for in vitro studies or to prepare emulsions of fish oil and other lipids used in veterinary research [2]. These emulsions improve the incorporation and efficacy of these lipophilic materials.

*Source: Polyoxyethylene Castor Oil Derivatives | Uses, Suppliers, and Specifications:

The compound 2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbonyloxyethoxy]propan-2-yloxy]ethyl [(Z)-11-hydroxyheptadec-8-enyl] carbonate is a complex organic molecule characterized by its long hydrocarbon chains and functional groups that confer specific chemical properties. This compound is derived from castor oil and features multiple ester linkages, which contribute to its surfactant properties. The molecular formula is C63H116O15C_{63}H_{116}O_{15} with a molecular weight of approximately 1113.6 g/mol. The structure includes a carbonate group and multiple hydroxyheptadecene moieties, making it a unique compound in terms of both structure and potential applications in various industries, particularly in pharmaceuticals and cosmetics .

PO-35 CO functions primarily as a nonionic surfactant. Its mechanism involves:

  • Interface adsorption: PO-35 CO molecules preferentially adsorb at the interface between water and oil phases due to their dual hydrophilic and lipophilic nature.
  • Emulsification: By lowering the interfacial tension, PO-35 CO facilitates the dispersion of one phase (oil) into small droplets within the other phase (water), forming a stable emulsion [].
  • Solubilization: The PEG chain of PO-35 CO can interact with hydrophobic molecules, allowing them to disperse in water. This solubilization effect is crucial for incorporating lipophilic drugs or research compounds into aqueous solutions.
  • Mild irritation: Skin or eye contact with concentrated solutions may cause mild irritation.
  • Biodegradability: While considered biodegradable, the rate of degradation can vary depending on the specific structure of PO-35 CO.

  • Esterification: It can react with alcohols to form new esters.
  • Hydrolysis: In the presence of water, it can revert to its constituent alcohols and carbonic acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of the carbonate with another alcohol, which can modify its properties for specific applications.

These reactions are crucial for modifying the compound's characteristics for use in various formulations, particularly in creating emulsions or enhancing solubility in different solvents.

The biological activity of this compound is primarily linked to its surfactant properties. It acts as a nonionic surfactant, which means it can stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous environments. This property is particularly valuable in pharmaceutical formulations where drug solubility can significantly affect bioavailability. Additionally, compounds derived from castor oil have been noted for their potential anti-inflammatory and antimicrobial properties, which may extend to this compound as well .

The synthesis of 2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbonyloxyethoxy]propan-2-yloxy]ethyl [(Z)-11-hydroxyheptadec-8-enyl] carbonate typically involves several steps:

  • Preparation of Hydroxyheptadecene: This is achieved through the hydrogenation of castor oil followed by specific modifications to introduce double bonds at the desired positions.
  • Esterification: The hydroxyheptadecene is reacted with carbonic acid derivatives to form the carbonate ester.
  • Ethoxylation: The resulting product undergoes ethoxylation to introduce ethylene oxide units, enhancing its surfactant properties.

These steps must be carefully controlled to ensure high yields and purity of the final product.

The primary applications of this compound include:

  • Pharmaceuticals: Used as an emulsifier and solubilizing agent in drug formulations.
  • Cosmetics: Acts as a moisturizer and stabilizer in creams and lotions.
  • Agriculture: Employed as an adjuvant in pesticide formulations to enhance absorption and efficacy on plant surfaces.

Its ability to stabilize mixtures of oil and water makes it particularly useful across these sectors .

Studies on the interactions of 2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbonyloxyethoxy]propan-2-yloxy]ethyl [(Z)-11-hydroxyheptadec-8-enyl] carbonate with various biological systems are essential for understanding its efficacy and safety. Interaction studies often focus on:

  • Cell Membrane Permeability: Evaluating how well the compound can facilitate drug delivery across cell membranes.
  • Toxicity Assessments: Understanding any potential cytotoxic effects on human cells or environmental impact when used in agricultural applications.

These studies are critical for regulatory approval and safe usage guidelines.

Several compounds share structural similarities with 2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbonyloxyethoxy]propan-2-yloxy]ethyl [(Z)-11-hydroxyheptadec-8-enyl] carbonate. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Castor Oil EthoxylateC63H122O15Nonionic surfactant derived from castor oil; used widely in cosmetics.
Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonateC13H22O4Simpler structure; primarily used in flavoring and fragrance applications.
Polyethylene glycol derivativesVariesCommonly used as surfactants; less complex than the target compound but widely applied in pharmaceuticals.

Uniqueness

The uniqueness of 2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbonyloxyethoxy]propan-2-yloxy]ethyl [(Z)-11-hydroxyheptadec-8-enyl] carbonate lies in its complex structure that combines multiple functional groups conducive to high performance as a surfactant while retaining bioactive properties derived from its castor oil origins. Its long hydrocarbon chains enhance its ability to interact with both hydrophilic and hydrophobic substances, making it particularly effective in diverse applications compared to simpler compounds .

Physical Description

Liquid
Clear light yellow liquid; [Sigma-Aldrich MSDS]

XLogP3

18.2

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

3

Exact Mass

1112.83142299 g/mol

Monoisotopic Mass

1112.83142299 g/mol

Heavy Atom Count

78

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Cosmetics -> Emollient; Surfactant; Emulsifying

General Manufacturing Information

Wood Product Manufacturing
Castor oil, ethoxylated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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